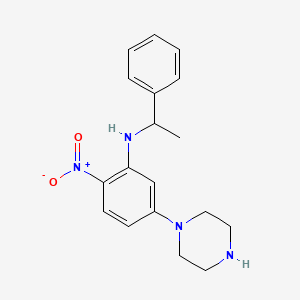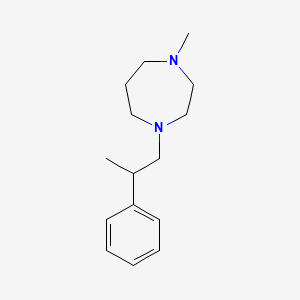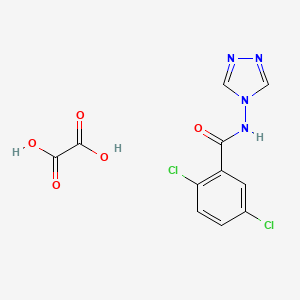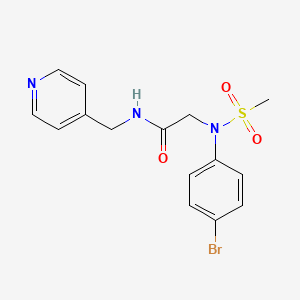
2-nitro-N-(1-phenylethyl)-5-(1-piperazinyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-nitro-N-(1-phenylethyl)-5-(1-piperazinyl)aniline, commonly known as NPPA, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the aniline family of compounds, which are known for their diverse range of applications in the fields of medicine, materials science, and organic chemistry. NPPA has been shown to possess several unique properties that make it an attractive candidate for use in a variety of research applications.
作用机制
The mechanism of action of NPPA is not fully understood. However, it is believed that NPPA exerts its effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting the activity of these enzymes, NPPA may be able to reduce inflammation and prevent the growth of cancer cells.
Biochemical and Physiological Effects:
NPPA has been shown to possess several biochemical and physiological effects. For example, NPPA has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, NPPA has been shown to induce apoptosis, or programmed cell death, in cancer cells. This may be due to its ability to inhibit the activity of certain enzymes involved in cell proliferation.
实验室实验的优点和局限性
One of the main advantages of NPPA is its ability to inhibit the activity of certain enzymes involved in inflammation and cancer cell growth. This makes it an attractive candidate for use in the treatment of inflammatory diseases and cancer. Additionally, NPPA has been shown to possess low toxicity, making it a relatively safe compound to work with in the laboratory. However, one of the main limitations of NPPA is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for research on NPPA. One potential area of research is the development of more efficient synthesis methods for NPPA. Additionally, further studies are needed to fully understand the mechanism of action of NPPA and its potential use in the treatment of inflammatory diseases and cancer. Finally, future research should focus on the development of novel derivatives of NPPA that possess enhanced biological activity and solubility.
合成方法
NPPA can be synthesized using a variety of methods, including the nitration of N-(1-phenylethyl)-5-(1-piperazinyl)aniline using nitric acid and sulfuric acid. The resulting compound is then reduced using a reducing agent, such as sodium dithionite, to produce NPPA. Other methods for synthesizing NPPA include the reaction of 2-nitro-1-phenylethanol with piperazine and the reaction of 2-nitro-1-phenylethylamine with piperazine.
科学研究应用
NPPA has been extensively studied for its potential use in scientific research. It has been shown to possess several unique properties that make it an attractive candidate for use in a variety of research applications. For example, NPPA has been shown to possess anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, NPPA has been shown to possess anti-cancer properties, making it a potential candidate for use in the treatment of cancer.
属性
IUPAC Name |
2-nitro-N-(1-phenylethyl)-5-piperazin-1-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-14(15-5-3-2-4-6-15)20-17-13-16(7-8-18(17)22(23)24)21-11-9-19-10-12-21/h2-8,13-14,19-20H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUVGLLRFOSZIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)N3CCNCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(dimethylamino)benzylidene]-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4895742.png)
![N-[1-[(3-chloro-4-methylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4895753.png)

![1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4895765.png)
![1-allyl-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4895767.png)
![2-[3-acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]-6-methoxyphenyl acetate](/img/structure/B4895776.png)
![1-{[2-(benzyloxy)-1-naphthyl]diazenyl}-2-naphthol](/img/structure/B4895779.png)
![2-[4-methoxy-3-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4895781.png)
![5-(1-azepanyl)-6-[4-(methoxymethyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B4895787.png)


![ethyl 4-amino-2-[(3-anilino-3-oxopropyl)thio]-5-pyrimidinecarboxylate](/img/structure/B4895833.png)
![1-(4-iodophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4895841.png)
